Methyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-ethoxyphenyl group and at position 2 with a methyl propanoate thioether.
Properties
IUPAC Name |
methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-4-24-13-7-5-12(6-8-13)20-16(21)15-14(9-10-25-15)19-18(20)26-11(2)17(22)23-3/h5-8,11H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLDJDBUKMWYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate typically involves multiple steps. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process includes condensation, chlorination, and nucleophilic substitution reactions . The total yield of these steps is around 43%.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the thio group.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
Methyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer and anti-viral agent.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The compound acts as a potent inhibitor of certain enzymes, such as SIRT1/2/3. It binds in the catalytic active site of these enzymes, occupying the nicotinamide C-pocket and extending through the substrate channel. This inhibition can lead to various biological effects, including modulation of cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Position 3 Substituents : The target compound’s 4-ethoxyphenyl group provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-nitrophenyl in and the sterically hindered 2-methoxyphenyl in . These differences influence electronic properties and target binding.
- Position 2 Substituents: The methyl propanoate ester in the target compound likely enhances solubility compared to the amide in and , but may reduce metabolic stability versus alkyl chains.
- Molecular Weight : The target compound is lighter than (632.75 g/mol), which includes a bulky imidazole-pyridine moiety, suggesting better bioavailability.
Key Observations:
- Yields vary significantly: achieved 76% via optimized coupling, while reported 22% due to complex multicomponent reactions.
Key Observations:
- The target compound’s ester group likely improves aqueous solubility versus and , which contain hydrophobic amides/alkyl chains.
Biological Activity
Methyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine core structure substituted with various functional groups. Its chemical formula is CHNOS, and it has a molecular weight of approximately 342.44 g/mol. The presence of the ethoxyphenyl and thioether functionalities suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on thieno[3,2-d]pyrimidine derivatives has shown their ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives of thieno[3,2-d]pyrimidine can induce apoptosis in human leukemia cells through the activation of caspase pathways .
Table 1: Summary of Anticancer Activities
| Compound Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative | HL-60 (Leukemia) | 12.5 | Caspase activation |
| Thieno[3,2-d]pyrimidine Derivative | MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated. Similar thieno derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, a derivative showed an MIC (Minimum Inhibitory Concentration) value of 15.62 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Profile
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.62 | Bactericidal |
| Escherichia coli | 20.00 | Bacteriostatic |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction.
- DNA Interaction : Potential intercalation with DNA leading to disruption of replication processes.
Study on Antitumor Efficacy
A notable case study involved the evaluation of a related thieno[3,2-d]pyrimidine compound in an animal model for its antitumor efficacy. The study reported significant tumor reduction in mice treated with the compound compared to controls, suggesting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
